N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide -

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide

Catalog Number: EVT-4319956
CAS Number:
Molecular Formula: C18H19N3OS
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate []

  • Compound Description: This compound is a triazole derivative characterized by its crystallization as a monohydrate. The research focuses on its synthesis, spectroscopic characterization, and computational analysis using DFT methods. The study investigates its molecular geometry, vibrational frequencies, and NMR chemical shifts, confirming the structural features through experimental and theoretical means. Additionally, the research explores its energetic behavior in various solvents, highlighting its potential for nonlinear optical properties. []

2. N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea (4) []

  • Compound Description: This compound, also referred to as compound 4, represents a potent and orally bioavailable Acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor. The research delves into the structure-activity relationship (SAR) of this compound, modifying four distinct regions of the molecule to understand their impact on biological activity. The study reveals significant insights into optimizing ACAT inhibition through structural modifications. []

3. N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (24) []

  • Compound Description: Identified as compound 24 in the study, this molecule represents another potent ACAT inhibitor derived from the initial lead compound 4. Structural modifications in this analogue, specifically the introduction of a methyl group in the imidazole ring and a pentyl chain on the urea nitrogen, contribute to its potent activity and improved pharmacokinetic properties. This compound demonstrates the impact of subtle structural changes on both in vitro and in vivo efficacy. []

4. 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones []

  • Compound Description: This class of compounds represents a novel series of positive inotropic agents, exhibiting dose-dependent increases in myocardial contractility with minimal impact on heart rate and blood pressure. Their mechanism of action primarily involves the selective inhibition of cardiac phosphodiesterase fraction III. The study highlights the structure-activity relationship, demonstrating the influence of various substituents on the pyridazinone ring on their inotropic potency. []

5. 3-aryl-5-[(aryloxy)alkyl]-3-[(1H-imidazol-1-yl)-methyl]-2-methylisoxazolidines []

  • Compound Description: This series of isoxazolidine derivatives emerged as potential antifungal agents exhibiting promising activity against various yeast, systemic mycoses, and dermatophytes. Their synthesis involved a 1,3-dipolar cycloaddition of α-substituted ketonitrones with 1-alkenyl phenyl ethers. The research extensively explores the structure-activity relationship, highlighting the crucial role of halogen substituents on the aryl rings in enhancing antifungal potency, particularly against Trichophyton rubrum and Candida albicans. []

6. 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454) []

  • Compound Description: This compound, designated as CJ-13,454, represents an orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicological characteristics compared to its predecessor, CJ-12,918. Structural modifications, particularly the replacement of a methoxy group with a carboxamide, resulted in decreased lipophilicity, enhanced metabolic stability, improved bioavailability, and a better toxicological profile. []

7. 4-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole monohydrate []

  • Compound Description: This compound, a triazole derivative, is characterized by its crystallization as a monohydrate. The research primarily focuses on its crystallographic analysis, revealing the spatial arrangement of the molecule and the interactions contributing to its crystal packing. The study provides insights into the molecular geometry and hydrogen bonding patterns within the crystal lattice. []

8. 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-(4-(naphthalen-2-ylamino)phenyl)propyl derivatives []

  • Compound Description: This series of compounds demonstrates potent inhibitory activity against retinoic acid 4-hydroxylase (CYP26), a key enzyme involved in retinoic acid metabolism. The research focuses on optimizing inhibitory activity and selectivity by modifying the heme-binding azole group and the flexible C3 chain within the molecule. One notable compound, 2,2-dimethyl-3-[4-(naphthalen-2-ylamino)-phenyl]-3-[1,2,4]triazol-1-yl-propionic acid methyl ester (17), exhibits exceptional potency, surpassing established CYP26 inhibitors like liarozole and R116010. []

9. cis- and trans-5-([aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3-(2-thienyl)-2-methylisoxazolidines []

  • Compound Description: This series comprises cis and trans isomers of substituted isoxazolidines investigated for their antifungal properties. These compounds were synthesized via 1,3-dipolar cycloaddition reactions and exhibited moderate to potent activity against various fungi, including Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans, demonstrating their potential as antifungal agents. []

3-(1H-imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic acid (UK 38.485) []

  • Compound Description: This imidazole derivative, designated as UK 38.485, acts as a thromboxane synthetase inhibitor, exhibiting protective effects against ischemic damage in canine myocardium. Intravenous administration of UK 38.485 reduced oxygen debt and decreased the release of potassium, inorganic phosphate, and lactate during ischemia/reperfusion events. These findings suggest that UK 38.485 protects the myocardium from ischemic stress, likely by enhancing blood flow to ischemic areas and improving oxygen uptake. []

Properties

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-methyl-4-phenylthiophene-3-carboxamide

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C18H19N3OS/c1-14-17(15-6-3-2-4-7-15)16(12-23-14)18(22)20-8-5-10-21-11-9-19-13-21/h2-4,6-7,9,11-13H,5,8,10H2,1H3,(H,20,22)

InChI Key

NMPVMZFJJRWWQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)C(=O)NCCCN2C=CN=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.